molecular formula C10H22N2O2 B13192400 5-Amino-3-methyl-6-[(propan-2-yl)amino]hexanoic acid

5-Amino-3-methyl-6-[(propan-2-yl)amino]hexanoic acid

Katalognummer: B13192400
Molekulargewicht: 202.29 g/mol
InChI-Schlüssel: DPPAKUHDLLOUGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-3-methyl-6-[(propan-2-yl)amino]hexanoic acid is a compound with the molecular formula C10H22N2O2 It is a derivative of hexanoic acid, featuring an amino group, a methyl group, and an isopropylamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-methyl-6-[(propan-2-yl)amino]hexanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-methylhexanoic acid with isopropylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-3-methyl-6-[(propan-2-yl)amino]hexanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amines.

    Substitution: The amino groups can participate in substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

5-Amino-3-methyl-6-[(propan-2-yl)amino]hexanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-Amino-3-methyl-6-[(propan-2-yl)amino]hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Valine: An essential amino acid with a similar structure but lacking the isopropylamino group.

    Leucine: Another essential amino acid with a similar backbone but different side chain.

    Isoleucine: Similar to leucine but with a different arrangement of the side chain.

Uniqueness

5-Amino-3-methyl-6-[(propan-2-yl)amino]hexanoic acid is unique due to the presence of the isopropylamino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other amino acids and related compounds, making it a valuable molecule for research and industrial applications.

Eigenschaften

Molekularformel

C10H22N2O2

Molekulargewicht

202.29 g/mol

IUPAC-Name

5-amino-3-methyl-6-(propan-2-ylamino)hexanoic acid

InChI

InChI=1S/C10H22N2O2/c1-7(2)12-6-9(11)4-8(3)5-10(13)14/h7-9,12H,4-6,11H2,1-3H3,(H,13,14)

InChI-Schlüssel

DPPAKUHDLLOUGS-UHFFFAOYSA-N

Kanonische SMILES

CC(C)NCC(CC(C)CC(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.